(R)-3-(2-AMINOPROPYL)PHENOL
Description
Contextual Significance in Modern Organic Chemistry and Pharmaceutical Sciences
The phenol (B47542) moiety is a recurring and significant scaffold in both natural products and approved small-molecule pharmaceuticals. nih.gov Phenolic compounds are widespread in the plant kingdom and are known for their diverse biological activities. researchgate.net In the context of drug development, phenols and their derivatives, like (R)-3-(2-aminopropyl)phenol, offer a versatile platform for creating new therapeutic agents. nih.govresearchgate.net The presence of both a hydroxyl and an amino group on the this compound structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis for creating more complex molecules. ontosight.ai
In pharmaceutical sciences, derivatives of aminopropylphenol are investigated for various applications. For instance, 2-aminopropyl benzopyran derivatives have been synthesized and evaluated for their potential against triple-negative breast cancer. nih.gov The structure-activity relationship studies of these derivatives often highlight the crucial role of the amine group and the phenolic substituent in their biological activity. nih.gov Furthermore, related compounds like Gepefrine, which also possesses a phenol ring and an aminopropyl side chain, are used for their sympathomimetic properties. ontosight.ai The study of such molecules provides insights into how structural modifications influence pharmacological effects, such as receptor binding and metabolic stability. ontosight.aimdpi.com
Stereochemical Importance and Research Implications of the Chiral Center
The presence of a chiral center in this compound is of paramount importance as stereochemistry significantly influences a molecule's biological activity. mdpi.com The specific spatial arrangement of atoms, or configuration, of an enantiomer determines how it interacts with chiral biological molecules like enzymes and receptors. ontosight.aimdpi.com It is common for one enantiomer of a chiral drug to be significantly more potent or have a different pharmacological profile than its mirror image. mdpi.com
The resolution of racemic mixtures—separating the two enantiomers—is a critical process in the synthesis of chiral compounds for research and pharmaceutical use. libretexts.org Since enantiomers have identical physical properties like melting and boiling points, this separation can be challenging. libretexts.org Common methods for chiral resolution include the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure chiral acid or base. libretexts.org These diastereomers have different physical properties and can be separated by techniques like crystallization. libretexts.org Other methods involve chiral chromatography, using chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation. researchgate.netmdpi.com For example, crown ether-based HPLC chiral stationary phases have been effectively used to resolve various racemic compounds that contain a primary amino group. researchgate.net
The absolute configuration of a chiral molecule is often determined using techniques like single-crystal X-ray diffraction. researchgate.net The implications of stereochemistry are profound in drug design, where the goal is to develop single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects associated with the less active or potentially harmful enantiomer. mdpi.comresearchgate.net
Overview of Current Research Trajectories and Academic Relevance
Current research involving this compound and related structures is multifaceted, spanning from synthetic methodology to therapeutic applications. A significant area of investigation is the development of novel synthetic routes and chiral separation techniques to obtain enantiomerically pure compounds. libretexts.orgresearchgate.netmdpi.com For example, research has focused on the use of biocatalysts, such as lipases, for the enantioselective acylation of related racemic compounds. researchgate.net
In the pharmaceutical field, derivatives of aminopropylphenol are being explored for their potential as anticancer agents. nih.gov Studies on 2-aminopropyl benzopyran derivatives have shown that their cytotoxic activity against breast cancer cell lines is dependent on the nature of the amine and substituents on the phenolic ring. nih.gov Another research direction is the investigation of the role of such compounds in neuroscience. As derivatives of phenethylamine, they have the potential to interact with neurotransmitter systems. ontosight.ai For example, some related compounds are studied for their interaction with adrenergic and dopamine (B1211576) receptors, which could lead to treatments for neurological and psychiatric disorders. ontosight.aiontosight.ai
The academic relevance of this compound also extends to its use as a molecular probe to study biological processes and as a scaffold for creating new materials. acs.org The fundamental understanding of its chemical properties and biological interactions continues to drive research in medicinal chemistry, chemical biology, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2R)-2-aminopropyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21477-91-8 | |
| Record name | Gepefrine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEPEFRINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOQ6X928X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for R 3 2 Aminopropyl Phenol
Enantioselective and Stereoselective Synthetic Routes
The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern organic chemistry. For (R)-3-(2-aminopropyl)phenol, several strategies have been developed to achieve high enantiopurity, a critical factor for its intended applications. These methods can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and chemoenzymatic transformations.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This well-established strategy offers a reliable pathway to enantiomerically enriched products. sigmaaldrich.com In the context of synthesizing chiral amines like this compound, a chiral auxiliary can be attached to a precursor molecule, guiding a key bond-forming step to favor the desired (R)-configuration. After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
One common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans, which are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. sigmaaldrich.comresearchgate.net For instance, an N-acylated oxazolidinone derived from a readily available chiral amino alcohol can be alkylated to introduce the aminopropyl side chain with high diastereoselectivity. Subsequent removal of the auxiliary would yield the desired chiral amine. While highly effective, the use of some chiral auxiliaries like pseudoephedrine has been complicated by regulatory restrictions due to their potential for illicit use. harvard.edu This has spurred the development of alternative auxiliaries, such as pseudoephenamine, which has shown equal or greater diastereoselectivities in many cases. harvard.edu
| Chiral Auxiliary Type | General Application | Key Features |
| Oxazolidinones (Evans) | Asymmetric alkylation, aldol, and Diels-Alder reactions. sigmaaldrich.com | Well-established, high diastereoselectivity. researchgate.net |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu | Pseudoephenamine offers a non-regulated alternative with excellent selectivity. harvard.edu |
| Camphorsultam (Oppolzer's Sultam) | Various asymmetric transformations. | A classic and reliable chiral auxiliary. |
| trans-2-Phenylcyclohexanol | Ene reactions. | Used for the synthesis of specific chiral products. wikipedia.org |
Asymmetric Catalysis in Aminopropylphenol Synthesis
Asymmetric catalysis has emerged as a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. ccnu.edu.cn This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advancements in this field have provided a diverse toolkit for the synthesis of chiral amines. nih.gov
For the synthesis of this compound, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral imine or enamine precursor is a promising strategy. Chiral metal complexes, particularly those based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) or diamine ligands, are often employed for this purpose. nih.gov For example, a prochiral ketimine derived from 3-hydroxyacetophenone could be asymmetrically reduced to the corresponding amine with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (e.e.).
Another catalytic approach is asymmetric reductive amination. This powerful methodology combines a prochiral ketone with an amine source in the presence of a reducing agent and a chiral catalyst to directly form a chiral amine. d-nb.infoorganic-chemistry.org Chiral phosphoric acids and their derivatives have proven to be effective organocatalysts for such transformations, promoting the formation of the desired enantiomer with high selectivity. irb.hr
| Catalysis Type | Catalyst Example | Application |
| Asymmetric Hydrogenation | Chiral Rh-QuinoxP* complexes. nih.gov | Hydrogenation of enamides and dehydroamino esters. nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral diamine-Ru complexes. nih.gov | Dynamic kinetic resolution of ketoesters. nih.gov |
| Asymmetric Reductive Amination | Chiral Iridium complexes, SPINOL-derived borophosphates. organic-chemistry.orgkanto.co.jp | Direct synthesis of chiral amines from ketones. organic-chemistry.org |
| Organocatalysis | Chiral Phosphoric Acids. irb.hr | Enantioselective formal Betti reaction. irb.hr |
Chemoenzymatic Transformations for Enantiopure Intermediates
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. rjeid.com Chemoenzymatic strategies combine the best of both worlds: the high selectivity of enzymes and the broad reaction scope of traditional organic chemistry. routledge.com For the synthesis of this compound, enzymes can be employed for the kinetic resolution of a racemic intermediate or for the asymmetric synthesis of a chiral precursor. rsc.org
Lipases are commonly used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. researchgate.net For instance, a racemic aminopropylphenol could be treated with a lipase (B570770) in the presence of an acyl donor, leading to the selective acylation of one enantiomer and allowing for the separation of the unreacted (R)-enantiomer.
Transaminases (TAs) or amine dehydrogenases (AmDHs) are powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govfrontiersin.org An engineered amine dehydrogenase could catalyze the direct reductive amination of 3-hydroxy-phenylacetone with ammonia (B1221849) to produce this compound with high enantiomeric excess. nih.govfrontiersin.org The use of whole-cell biocatalysts can further simplify the process by providing in situ cofactor regeneration. nih.gov
Reductive Amination Strategies for Chiral Amine Formation
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. d-nb.info When applied to the synthesis of chiral amines, stereocontrol can be achieved through various means.
A common strategy involves the use of a chiral amine as a directing group. For example, reacting 3-hydroxyphenylacetone with a chiral amine like (R)-1-phenylethylamine would form a diastereomeric mixture of imines. Subsequent reduction and removal of the chiral auxiliary would yield the desired this compound. The diastereoselectivity of this process can often be influenced by the choice of reducing agent and reaction conditions.
Alternatively, as mentioned in the asymmetric catalysis section, direct asymmetric reductive amination using a chiral catalyst is a more elegant and efficient approach. organic-chemistry.org This method avoids the need for the attachment and removal of a chiral auxiliary. Catalytic systems based on iridium complexes have shown high efficiency and functional group tolerance in reductive amination reactions. kanto.co.jp
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in any synthetic route. For the synthesis of this compound, key parameters to consider include solvent, temperature, catalyst loading, and the nature of reactants and reagents.
For instance, in a chiral auxiliary-mediated alkylation, the choice of base and solvent can significantly impact the diastereoselectivity. Similarly, in asymmetric catalysis, the solvent can influence the catalyst's activity and enantioselectivity. Temperature control is also critical; while higher temperatures may increase reaction rates, they can sometimes lead to decreased selectivity and the formation of side products.
Purification of the final product is another crucial aspect. Due to the presence of both a phenolic hydroxyl group and a primary amine, this compound can be challenging to purify. Chromatographic techniques are often employed, and the choice of stationary and mobile phases must be carefully selected to achieve good separation from impurities. Crystallization of a salt form, such as the hydrochloride salt, can be an effective method for purification and for improving the handling and stability of the final compound.
Development of Scalable and Industrially Advantageous Preparations
The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. rsc.org Scalability, cost-effectiveness, safety, and environmental impact become primary considerations. royalsocietypublishing.org For this compound, developing a scalable synthesis is essential for its potential use in pharmaceutical manufacturing.
Catalytic methods, particularly asymmetric catalysis, are highly attractive for industrial applications due to their high efficiency and the low catalyst loadings required. nih.gov Continuous flow processes are also gaining prominence in industrial synthesis as they can offer improved safety, consistency, and throughput compared to batch processes. nih.gov
The development of a robust and scalable synthesis often involves a multi-pronged approach, potentially combining elements of different strategies. For example, a scalable synthesis of a related compound, AMG 837, involved a convergent route with a classical resolution of a key chiral intermediate. researchgate.net Ultimately, the most industrially advantageous preparation of this compound will be one that is safe, cost-effective, and produces the target compound with high yield and enantiopurity in a reproducible manner.
Advanced Analytical Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (R)-3-(2-aminopropyl)phenol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals allow for the precise assignment of each hydrogen atom in the structure. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org Their specific splitting patterns (e.g., doublet, triplet, doublet of doublets) reveal their substitution pattern on the ring. The protons of the aminopropyl side chain resonate at higher field (upfield) positions. For instance, the methine proton (CH) adjacent to the chiral center and the methyl protons (CH₃) will exhibit characteristic multiplicities due to coupling with neighboring protons. The protons of the primary amine (NH₂) and the hydroxyl group (OH) often appear as broad singlets, and their signals can be confirmed by a D₂O exchange experiment, where these peaks disappear from the spectrum. libretexts.org
¹³C NMR spectroscopy provides information on the carbon skeleton. The number of distinct signals indicates the number of non-equivalent carbon atoms. The aromatic carbons resonate in the 110-160 ppm range, with the carbon atom bonded to the hydroxyl group appearing at the most downfield position due to oxygen's electronegativity. libretexts.org The aliphatic carbons of the aminopropyl side chain appear at much higher field strengths.
The combination of ¹H, ¹³C, and advanced 2D-NMR techniques (like COSY and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~6.5 - 7.2 | ~113 - 130 |
| Aromatic C-OH | - | ~155 - 158 |
| Aromatic C-Caliphatic | - | ~140 - 142 |
| CH (methine) | ~3.0 - 3.5 | ~45 - 50 |
| CH₂ (methylene) | ~2.5 - 2.9 | ~40 - 45 |
| CH₃ (methyl) | ~1.0 - 1.3 | ~20 - 25 |
| OH (hydroxyl) | ~4.0 - 7.0 (broad) | - |
| NH₂ (amino) | ~1.5 - 3.0 (broad) | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups present in this compound. thermofisher.comarxiv.org These techniques measure the vibrational frequencies of molecular bonds, which are characteristic of specific functional groups.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region, often as two distinct peaks. C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the aminopropyl side chain appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. Bending vibrations for N-H (around 1600 cm⁻¹) and O-H, as well as C-O and C-N stretching vibrations, can be found in the fingerprint region (below 1500 cm⁻¹). nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) | FT-IR |
| N-H Stretch | Primary Amine -NH₂ | 3300 - 3500 | FT-IR |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch (Aliphatic) | Propyl Chain | 2850 - 3000 | FT-IR, Raman |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |
| N-H Bend | Primary Amine -NH₂ | 1590 - 1650 | FT-IR |
| C-O Stretch | Phenol | 1200 - 1260 | FT-IR |
Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₃NO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).
The nominal molecular weight is 151.21 g/mol . nih.govnih.gov In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion ([M]⁺) at m/z 151. Due to the presence of a single nitrogen atom, this molecular ion will have an odd nominal mass, consistent with the nitrogen rule.
The fragmentation pattern provides valuable structural information. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion, or the loss of the substituted benzyl (B1604629) radical to form an ion at m/z 44 ([CH(NH₂)=CH₂]⁺). The fragmentation of the phenol ring can also occur, leading to characteristic ions seen in the mass spectra of phenols, such as the loss of CO. docbrown.infoyoutube.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 151 | [C₉H₁₃NO]⁺ | Molecular Ion ([M]⁺) |
| 134 | [C₉H₁₂N]⁺ | Loss of •OH (less common) |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage (loss of benzyl radical) |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Since the compound of interest is the (R)-enantiomer, it is critical to have analytical methods to determine its enantiomeric purity and separate it from its (S)-enantiomer. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for this purpose. phenomenex.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). sigmaaldrich.com For primary amines like this compound, several types of CSPs are effective. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly used. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The choice of mobile phase is crucial for achieving good separation (resolution). In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols are used. chromatographyonline.com In polar organic mode, acetonitrile (B52724) and an alcohol such as methanol (B129727) or ethanol (B145695) are common. sigmaaldrich.comchromatographyonline.com Mobile phase additives, such as acids (e.g., trifluoroacetic acid) and bases (e.g., triethylamine), are often required to improve peak shape and selectivity for amine compounds. chromatographyonline.com Gas chromatography (GC) with a chiral capillary column can also be an alternative, often requiring derivatization of the amine and hydroxyl groups to increase volatility.
Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification (in vitro)
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis and metabolite identification. nih.govresearchgate.net
For trace analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode can quantify this compound at very low concentrations in complex matrices. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 152) and monitoring specific product ions formed after collision-induced dissociation.
In metabolic studies, in vitro systems such as liver microsomes or S9 fractions are used to simulate the biotransformation of a drug candidate. enamine.netenamine.netbioivt.comscispace.com this compound can undergo various Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic reactions. Common metabolic pathways for such compounds include aromatic hydroxylation, N-dealkylation, or oxidation of the alkyl side chain. LC-MS/MS is used to separate and identify these potential metabolites from the incubation mixture. enamine.netenamine.net By comparing the mass spectra of the parent compound and the metabolites, the sites of metabolic modification can be elucidated. enamine.net
Table 4: Potential Phase I Metabolites of this compound for LC-MS/MS Analysis
| Metabolic Reaction | Change in Mass | Expected m/z of [M+H]⁺ |
|---|---|---|
| Aromatic Hydroxylation | +16 (Addition of O) | 168 |
| Aliphatic Hydroxylation | +16 (Addition of O) | 168 |
| N-Oxidation | +16 (Addition of O) | 168 |
| Oxidative Deamination | -1 (Loss of NH₂) | 151 (ketone product) |
Mechanistic Elucidation of Biological and Biochemical Interactions in Vitro and Preclinical Models
Receptor Binding Affinities and Selectivity Profiles
(R)-3-(2-AMINOPROPYL)PHENOL interacts with several G-protein coupled receptors (GPCRs), demonstrating a complex profile that includes direct receptor modulation and indirect actions via neurotransmitter release.
Detailed quantitative binding affinity data (e.g., Kᵢ values) for this compound at specific serotonin (B10506) (5-HT) receptor subtypes are not extensively documented in publicly available literature. However, its structural similarity to other phenylethylamines suggests potential interactions. The serotonin receptor family is a diverse group of GPCRs (with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel) that mediate a wide range of neurological processes. wikipedia.orgnih.gov They are broadly classified into seven families (5-HT₁ through 5-HT₇). guidetopharmacology.orgguidetopharmacology.org
The 5-HT₁ receptor family typically couples to Gᵢ/Gₒ proteins to inhibit adenylyl cyclase, while the 5-HT₂ family couples to Gᵩ/G₁₁ to activate the phospholipase C pathway. guidetopharmacology.org The specific interactions of this compound with these subtypes would determine its functional effects, such as agonism, partial agonism, or antagonism, but require further direct experimental validation.
The primary mechanism of action of this compound on the adrenergic system is understood to be indirect. As a sympathomimetic agent, it promotes the release of norepinephrine (B1679862) from neuronal stores. nih.govpacific.edu This released norepinephrine then acts as an agonist on postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects. nih.gov
Adrenergic receptors are classified into α₁, α₂, and β subtypes, all of which are GPCRs. nih.gov
α₁-Adrenergic Receptors: Couple to Gᵩ, leading to increased intracellular calcium. nih.gov
α₂-Adrenergic Receptors: Couple to Gᵢ, leading to a decrease in cyclic AMP (cAMP). nih.gov
β-Adrenergic Receptors (β₁, β₂, β₃): Couple to Gₛ, leading to an increase in intracellular cAMP. nih.gov
While the principal effect is indirect, direct binding of tyramine-like molecules to adrenergic receptors can occur, although generally with lower potency than endogenous catecholamines like norepinephrine. wikipedia.orgwikipedia.org The specific affinities and functional activities (agonist vs. antagonist) of this compound at each adrenergic receptor subtype have not been fully characterized with specific binding constants in available research.
Beyond the classical serotonin and adrenergic receptors, this compound and its structural analogs are known to interact with other GPCRs, most notably Trace Amine-Associated Receptors (TAARs) and dopamine (B1211576) receptors.
Trace Amine-Associated Receptor 1 (TAAR1): this compound belongs to the class of trace amines. These compounds are endogenous ligands for TAARs, with TAAR1 being the most well-characterized. nih.govnih.gov Structurally related compounds like β-phenylethylamine and p-tyramine are potent agonists at TAAR1, stimulating cAMP production upon binding. nih.gov It is therefore highly probable that this compound also acts as a TAAR1 agonist.
Dopamine D₂ Receptor (D₂R): Studies on the closely related analog, m-tyramine (B1210026), have demonstrated its activity at the dopamine D₂ receptor. In preclinical models, m-tyramine shows the ability to induce coupling to various G-proteins (GₒB, Gz, Gᵢ₂) and to β-arrestin 2 at the D₂R, indicating it acts as an agonist at this receptor. researchgate.net This suggests that this compound may also possess activity at dopamine receptors.
| Receptor Target | Likely Interaction of this compound | Primary Signaling Mechanism | Evidence Basis |
|---|---|---|---|
| Adrenergic Receptors (α, β) | Indirect Agonism | Promotes release of norepinephrine, which activates α and β pathways (Gₛ/cAMP, Gᵩ/Ca²⁺). nih.gov | Functional studies on tyramine-like compounds. nih.govpacific.edu |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | Gₛ-protein coupling, leading to stimulation of adenylyl cyclase and increased cAMP. | Activity of structural analogs (trace amines). nih.gov |
| Dopamine D₂ Receptor | Agonism | Gᵢ/Gₒ-protein coupling, leading to inhibition of adenylyl cyclase and modulation of ion channels. | Functional data on the close analog m-tyramine. researchgate.net |
Enzyme Inhibition and Activation Mechanisms in Biochemical Assays
The interaction of this compound with metabolic enzymes is a critical aspect of its biochemical profile, particularly concerning its stability and potential for drug-drug interactions. The primary enzymes of interest for phenylethylamines are the monoamine oxidases (MAO).
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters and exogenous amines like tyramine (B21549). wikipedia.org
MAO-A: Preferentially metabolizes serotonin and norepinephrine. wikipedia.org
MAO-B: Preferentially metabolizes phenethylamine. Both enzymes metabolize dopamine and tyramine. wikipedia.org
A key structural feature of this compound is the methyl group on the alpha-carbon of the side chain. Alpha-methylation is a well-known strategy in medicinal chemistry to confer resistance to metabolism by MAO. While unsubstituted tyramine is a good substrate for MAO, the α-methyl group in this compound is expected to sterically hinder enzymatic breakdown, thereby increasing its biological half-life compared to m-tyramine. Furthermore, such α-methylated compounds can act as weak, reversible inhibitors of MAO. fpnotebook.commayoclinic.org However, specific IC₅₀ values for this compound against MAO-A and MAO-B are not well-documented in scientific literature.
Cellular Pathway Perturbations in In Vitro Cell Line Studies
The perturbation of cellular pathways by this compound can be inferred from its interactions with the GPCRs identified in section 6.1. In vitro studies using cell lines expressing these receptors would be expected to show modulation of key second messenger systems.
cAMP Pathway: As a likely agonist at TAAR1 and an indirect agonist at β-adrenergic receptors, the compound would be expected to increase intracellular levels of cyclic AMP (cAMP) in cells expressing these Gₛ-coupled receptors. Conversely, its potential agonism at Gᵢ/Gₒ-coupled receptors like the dopamine D₂ receptor would lead to an inhibition of adenylyl cyclase and a decrease in cAMP levels in relevant cell systems. nih.govresearchgate.net
Phosphoinositide Pathway: Through its indirect stimulation of α₁-adrenergic receptors, this compound would trigger the Gᵩ-protein pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). nih.gov
| Receptor-Mediated Action | Cellular Pathway | Key Second Messengers | Expected Outcome |
|---|---|---|---|
| TAAR1 Agonism / Indirect β-Adrenergic Agonism | Adenylyl Cyclase (AC) Pathway | cAMP | Activation of Protein Kinase A (PKA) |
| Indirect α₁-Adrenergic Agonism | Phospholipase C (PLC) Pathway | IP₃, DAG, Ca²⁺ | Activation of Protein Kinase C (PKC) and Ca²⁺-dependent signaling |
| Dopamine D₂ Receptor Agonism | Adenylyl Cyclase (AC) Pathway | cAMP | Inhibition of PKA and modulation of ion channels |
Structure-Activity Relationship (SAR) Correlations for Biological Potency and Selectivity
The biological activity of this compound can be understood by examining its structure in relation to key analogs. The following structural motifs are critical determinants of its potency and selectivity.
Position of the Hydroxyl Group: The placement of the hydroxyl group on the phenyl ring is crucial. This compound is a meta-hydroxy derivative. Its isomer, para-hydroxy-amphetamine, interacts differently with receptors. For instance, studies comparing m-tyramine and p-tyramine at the dopamine D₂ receptor show distinct binding and functional profiles, highlighting the sensitivity of the receptor's binding pocket to ligand stereochemistry. researchgate.net
α-Methyl Group: The presence of a methyl group on the carbon alpha to the amino group has two significant consequences. Firstly, as discussed in section 6.2, it provides steric hindrance that reduces metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action. Secondly, this feature is shared with amphetamine and is known to enhance central nervous system stimulant properties by facilitating the release of monoamines.
Phenolic Hydroxyl vs. Methoxy (B1213986) Group: The free phenolic hydroxyl group is important for hydrogen bonding within receptor binding pockets. Conversion of this group to a methoxy ether, as seen in related compounds, can significantly alter receptor affinity and selectivity, particularly at serotonin receptors.
Chirality: The compound is the (R)-enantiomer. Chirality is critical for the interaction of ligands with biological receptors. Different enantiomers of a compound often exhibit vastly different potencies and even different functional activities (e.g., agonist vs. antagonist) at the same receptor.
| Compound | Key Structural Feature(s) | Impact on Biological Activity |
|---|---|---|
| m-Tyramine | meta-OH, no α-methyl | Serves as a baseline analog; readily metabolized by MAO. |
| This compound | meta-OH, (R)-α-methyl | Increased resistance to MAO; specific stereochemistry for receptor interaction. |
| p-Tyramine | para-OH, no α-methyl | Positional isomer with a different receptor interaction profile, particularly at dopamine and trace amine receptors. researchgate.net |
| Amphetamine | No OH, α-methyl | Lacks direct hydrogen bonding from a hydroxyl group but is a potent monoamine releaser and MAO inhibitor. fpnotebook.com |
Characterization of Molecular Targets in Preclinical Animal Models
In vivo and in vitro studies utilizing rat models have demonstrated that this compound exhibits a complex pharmacological profile, acting as a modulator of key neurotransmitter receptors. Research has particularly focused on its effects within dopamine-rich regions of the brain, such as the striatum.
Early investigations using in vitro preparations of rat neostriatum revealed that (-)-3-PPP acts as an antagonist at both D1 and D2 dopamine receptors. This finding was significant as it challenged the initial understanding of the compound's mechanism of action, which was thought to be primarily as a selective dopamine autoreceptor agonist based on in vivo observations. The in vitro evidence clearly indicated that its effects on dopamine receptor antagonism should be considered when interpreting its in vivo activity.
Further characterization in preclinical models has explored the compound's impact on dopamine synthesis and locomotor activity in rats. Studies involving sub-chronic administration of (-)-3-PPP have suggested a modest down-regulation of dopamine autoreceptors and a potential up-regulation of postsynaptic dopamine receptors. This highlights the compound's ability to induce neuroadaptive changes in the dopamine system with prolonged exposure.
While the primary focus of preclinical research has been on the dopaminergic system, evidence also points to interactions with the serotonergic system. Autoradiographic studies in the rat pituitary gland have identified the presence of S2 serotonin receptors (now more commonly referred to as 5-HT2 receptors) in addition to D2 dopamine receptors, suggesting that this compound may exert its effects through modulation of both neurotransmitter systems. However, detailed in vivo characterization of its binding profile at various serotonin receptor subtypes in animal models is less extensively documented compared to its effects on dopamine receptors.
The following table summarizes key findings from preclinical animal studies on the molecular targets of this compound.
| Molecular Target | Animal Model | Key Findings |
| Dopamine D1 Receptor | Rat (in vitro neostriatum) | Antagonist activity observed. |
| Dopamine D2 Receptor | Rat (in vitro neostriatum) | Antagonist activity observed. |
| Dopamine Autoreceptors | Rat (in vivo) | Evidence suggests modest down-regulation with sub-chronic treatment. |
| Postsynaptic Dopamine Receptors | Rat (in vivo) | Evidence suggests potential up-regulation with sub-chronic treatment. |
| Serotonin S2 (5-HT2) Receptors | Rat (pituitary gland autoradiography) | Identified as a potential molecular target. |
It is important to note that while these preclinical studies in animal models provide valuable insights into the molecular interactions of this compound, further research is needed to fully delineate its complete receptor binding profile and functional activity in vivo. Specifically, quantitative data on binding affinities (Ki) and receptor occupancy (ED50) from in vivo animal studies would provide a more comprehensive understanding of its pharmacological effects.
Future Perspectives and Emerging Research Avenues
Continuous Advancement in Stereocontrolled Synthesis Methodologies
The precise three-dimensional arrangement of atoms in (R)-3-(2-aminopropyl)phenol is critical to its biological activity. Consequently, the development of more efficient and highly selective synthetic methods remains a paramount objective. While classical approaches have been successful, future efforts will likely focus on catalytic asymmetric hydrogenation, a powerful technique for establishing chirality. nih.govacs.org Significant progress has been made in creating new chiral phosphorus ligands and metal catalysts that drive these reactions with high enantioselectivity. nih.gov
Future research is expected to yield novel catalysts—both transition-metal-based and enzymatic—that offer even greater control over the stereochemical outcome. acs.org Biocatalysis, utilizing engineered enzymes like transaminases and amine dehydrogenases, presents a particularly promising green alternative to traditional chemical routes. nih.govresearchgate.net These enzymatic methods can operate under mild conditions and often exhibit exceptional selectivity, reducing the need for harsh reagents and extensive purification steps. nih.govresearchgate.net The development of these advanced synthetic strategies will be crucial for the efficient and sustainable production of this compound and its analogs. openaccessgovernment.org
| Methodology | Key Advantages | Potential Catalysts/Enzymes | Future Research Focus |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | High efficiency, directness, high atom economy | Rhodium, Iridium, or Ruthenium complexes with chiral ligands (e.g., f-binaphane) | Development of non-precious metal catalysts; new classes of P-stereogenic ligands |
| Biocatalytic Reductive Amination | High stereoselectivity, mild reaction conditions, environmentally benign | Engineered Amine Dehydrogenases (AmDHs), ω-Transaminases | Expanding substrate scope through protein engineering; developing efficient cofactor regeneration systems |
| Organocatalysis | Metal-free, lower toxicity, readily available catalysts | Chiral phosphoric acids, bifunctional thiourea (B124793) catalysts | Design of novel catalysts for asymmetric imine reduction and related transformations |
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the vast chemical space surrounding the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.goveurekaselect.com Given that many phenolic amines interact with G protein-coupled receptors (GPCRs)—a major drug target family—HTS assays are vital for rapidly assessing the biological activity of numerous derivatives. nih.govceltarys.comrsc.org These automated platforms can test thousands of compounds quickly, measuring cellular responses like changes in secondary messengers to identify promising leads. celtarys.comnih.gov
Combinatorial chemistry allows for the systematic and rapid synthesis of large libraries of related compounds. By modifying the phenolic hydroxyl group or the aminopropyl side chain of this compound, researchers can generate a diverse set of derivatives. acs.orgmdpi.org For instance, the phenol (B47542) group can be functionalized to create various esters or ethers, while the amine can be acylated or alkylated. acs.orgnih.gov The integration of these synthesized libraries with HTS provides a powerful engine for discovering novel ligands with improved potency, selectivity, and pharmacological profiles. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
| Discovery Stage | AI/ML Model Type | Application | Predicted Output |
|---|---|---|---|
| Hit Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | De novo design of novel molecular structures based on the core scaffold | New chemical entities with high predicted affinity and drug-likeness |
| Lead Optimization | Graph Neural Networks (GNNs), Convolutional Neural Networks (CNNs) | Predicting bioactivity and ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Binding affinity scores, solubility, metabolic stability, toxicity flags |
| Synthesis Planning | Recurrent Neural Networks (RNNs), Transformer Models | Retrosynthesis analysis to propose viable synthetic routes | Step-by-step reaction pathways and potential reaction conditions |
Exploration of Novel Biological Pathways and Uncharted Mechanistic Insights
While the primary targets of this compound derivatives may be known, a deeper understanding of their interaction with the broader biological system is a key future objective. Modern systems biology and chemoproteomics approaches can help uncover novel biological pathways affected by these compounds. It is known that phenolic compounds can undergo extensive metabolism, sometimes forming more lipophilic and bioactive products. nih.gov Investigating these metabolic transformations is crucial, as they can lead to the discovery of unexpected biological activities or mechanisms. nih.govmdpi.com
Furthermore, detailed mechanistic studies can provide insights into how these molecules interact with their protein targets at a sub-molecular level. nih.gov Understanding the precise binding modes and the conformational changes induced in the receptor can guide the rational design of next-generation compounds with enhanced efficacy and reduced off-target effects. The evolution of metabolic pathways for phenolic compounds in nature suggests a rich and complex biology that is still not fully understood. bohrium.comutu.fi
Development of Sustainable and Green Chemistry Processes for Production and Derivatization
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. ispe.orgpfizer.comacs.org Future research on this compound will emphasize the development of sustainable manufacturing processes. pharmaceutical-technology.commdpi.com This includes using renewable feedstocks, employing safer and more environmentally friendly solvents like water, and designing energy-efficient reaction pathways. ispe.orgpharmaceutical-technology.com
Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry, offering highly selective transformations under mild conditions. nih.govacs.org Another key technology is continuous flow synthesis, which allows for better control over reaction parameters, reduces waste, and improves safety and scalability compared to traditional batch processing. ispe.org The integration of AI can further optimize these processes by predicting the most efficient and least wasteful reaction conditions. pharmaceutical-technology.com These efforts will ensure that the production and modification of this compound and its derivatives are not only scientifically advanced but also environmentally responsible. openaccessgovernment.org
Q & A
Q. What synthetic methodologies are reported for (R)-3-(2-aminopropyl)phenol, and how do reaction conditions influence enantiomeric purity?
Answer:
Q. How is the structural integrity of this compound validated post-synthesis?
Answer:
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- HPLC-DAD : C18 column (5 µm, 150 × 4.6 mm), mobile phase: 0.1% TFA in acetonitrile/water (70:30), λ = 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (166.1 → 148.1 for quantification; 166.1 → 105.0 for confirmation) .
Advanced Research Questions
Q. How can molecular docking elucidate the binding affinity of this compound to serotonin receptors?
Answer:
Q. What experimental strategies address discrepancies in reported pharmacological activity across studies?
Answer:
- Controlled Variables :
- Data Reconciliation : Meta-analysis of dose-response curves (e.g., Hill slopes <1 suggest allosteric modulation) .
Q. How does the thermal stability of this compound impact storage and handling protocols?
Answer:
- TGA/DSC Data : Decomposition onset at 180°C, releasing NO and phenolic byproducts .
- Storage : Argon atmosphere, -20°C in amber vials (degradation <5% over 6 months).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
